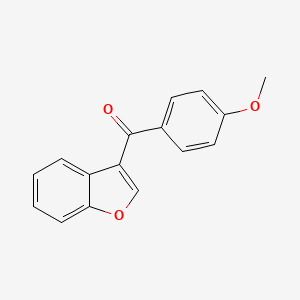

3-(4'-Methoxybenzoyl)benzofuran

Description

Structure

3D Structure

Properties

Molecular Formula |

C16H12O3 |

|---|---|

Molecular Weight |

252.26 g/mol |

IUPAC Name |

1-benzofuran-3-yl-(4-methoxyphenyl)methanone |

InChI |

InChI=1S/C16H12O3/c1-18-12-8-6-11(7-9-12)16(17)14-10-19-15-5-3-2-4-13(14)15/h2-10H,1H3 |

InChI Key |

AQDRSCNQICSNAG-UHFFFAOYSA-N |

Canonical SMILES |

COC1=CC=C(C=C1)C(=O)C2=COC3=CC=CC=C32 |

Origin of Product |

United States |

Foundational & Exploratory

3-(4'-Methoxybenzoyl)benzofuran: Structural Pharmacophore and Synthetic Pathways

[1]

Executive Summary

3-(4'-Methoxybenzoyl)benzofuran is a pivotal heterocyclic scaffold in medicinal chemistry, serving a dual role as both a potent tubulin polymerization inhibitor and a critical synthetic intermediate in the manufacturing of antiarrhythmic drugs (e.g., Amiodarone).[1] Its structure—a benzofuran ring linked to a p-anisoyl moiety at the C3 position—mimics the cis-stilbene configuration of Combretastatin A-4 (CA-4), conferring it with significant antimitotic activity.[1]

This technical guide provides a comprehensive analysis of the molecule's structural properties, validated synthetic protocols, and pharmacological mechanisms. It is designed to support researchers in optimizing lead compounds and process chemists in managing impurity profiles during scale-up.[1]

Structural Architecture & Physicochemical Profile[1][2]

The core structure of this compound consists of a bicyclic benzofuran system conjugated with a 4-methoxy-substituted phenyl ring via a carbonyl linker.[1] This conjugation creates a rigid, planar system that is essential for its biological activity.

Molecular Descriptors

| Property | Value / Descriptor | Relevance |

| IUPAC Name | (1-Benzofuran-3-yl)(4-methoxyphenyl)methanone | Official nomenclature |

| Molecular Formula | C₁₆H₁₂O₃ | Core stoichiometry |

| Molecular Weight | 252.27 g/mol | Fragment-based drug design |

| LogP (Predicted) | ~3.8 - 4.2 | High lipophilicity; indicates good membrane permeability but poor aqueous solubility.[1] |

| H-Bond Acceptors | 3 (Furan O, Carbonyl O, Methoxy O) | Interaction points for tubulin binding (Colchicine site).[1][2][3] |

| H-Bond Donors | 0 | Lack of donors increases blood-brain barrier (BBB) permeability potential.[1] |

| Rotatable Bonds | 2 | Limited flexibility aids in "locking" the active conformation.[1] |

Electronic & Steric Considerations

-

The Carbonyl Linker: The C3-carbonyl bond is conjugated with the benzofuran double bond (C2=C3), creating a "push-pull" electronic system.[1] The 4-methoxy group on the phenyl ring acts as an electron-donating group (EDG), increasing the electron density at the carbonyl oxygen, which enhances hydrogen bonding capability with target proteins (e.g., β-tubulin).[1]

-

C2-Position Sensitivity: The C2 position is sterically accessible in the unsubstituted molecule.[1] Substitution at C2 (e.g., with a butyl group) drastically alters the metabolic profile and is a key feature of the Amiodarone class of drugs.

Synthetic Architectures

Synthesizing 3-acylbenzofurans requires overcoming the natural reactivity of the benzofuran ring, which favors electrophilic substitution at the C2 position. We present two distinct protocols: the Regioselective Nitrile Route (for the unsubstituted core) and the Friedel-Crafts Acylation (for C2-blocked analogs).[1]

Workflow Visualization: Synthetic Pathways

Figure 1: Comparative synthetic routes. The Grignard route (top) is preferred for the unsubstituted scaffold to avoid C2-acylation byproducts.[1]

Protocol A: Grignard Addition to Nitriles (Primary Route)

This method is authoritative for generating the unsubstituted C3-acyl core, avoiding the C2/C3 isomer mixtures common in direct Friedel-Crafts acylation.[1]

Reagents:

-

3-Cyanobenzofuran (1.0 eq)[1]

-

4-Methoxyphenylmagnesium bromide (1.2 eq, prepared from 4-iodoanisole)[1]

-

Diethyl ether (anhydrous)[1]

-

Sulfuric acid (10% aqueous)[1]

Step-by-Step Methodology:

-

Grignard Preparation: In a flame-dried 3-neck flask under Argon, react 4-iodoanisole (31.0 g, 0.13 mol) with magnesium turnings (4.27 g, 0.14 mol) in anhydrous ether (50 mL) to generate the Grignard reagent. Initiate with a crystal of iodine if necessary.[1]

-

Addition: Cool the Grignard solution to 0°C. Add a solution of 3-cyanobenzofuran (10.0 g, 0.07 mol) in ether (150 mL) dropwise over 30 minutes.

-

Reaction: Allow the mixture to warm to room temperature (25°C) and stir for 17 hours. The solution will turn turbid as the ketimine salt precipitates.[1]

-

Hydrolysis: Quench cautiously with water (30 mL), followed by 10% H₂SO₂ (60 mL). Heat at reflux for 2 hours to hydrolyze the ketimine to the ketone.

-

Workup: Extract with chloroform (3 x 100 mL). Wash the organic layer with NaHCO₃ (sat.) and brine.[1] Dry over MgSO₄ and concentrate in vacuo.

-

Purification: Recrystallize from hexane-benzene or purify via column chromatography (Silica gel, Hexane:EtOAc gradient).

Protocol B: Friedel-Crafts Acylation (Industrial Relevance)

Note: This route is standard when the C2 position is blocked (e.g., in Amiodarone synthesis).[1]

Method: React 2-butylbenzofuran with p-anisoyl chloride in the presence of SnCl₄ or AlCl₃ in dichloromethane. Outcome: Exclusive C3 acylation occurs because C2 is occupied.[1] This yields 2-butyl-3-(4'-methoxybenzoyl)benzofuran (CAS 83790-87-8), a key impurity monitored in Amiodarone production [2].[1]

Pharmacological Potential[1][3][4][5][6]

The 3-aroylbenzofuran scaffold is a validated pharmacophore for tubulin polymerization inhibition .[1] It functions as a bioisostere of the natural product Combretastatin A-4 (CA-4).[1]

Mechanism of Action: Microtubule Destabilization

The molecule binds to the Colchicine Binding Site located at the interface of α- and β-tubulin heterodimers.[1] The 4-methoxybenzoyl moiety mimics the B-ring of colchicine, while the benzofuran system mimics the A-ring.[1]

Signaling Cascade:

-

Binding: Ligand occupies the colchicine pocket of β-tubulin.[1]

-

Inhibition: Prevents the "curved-to-straight" conformational change required for microtubule assembly.[1]

-

Arrest: Microtubule dynamics are suppressed, leading to G2/M cell cycle arrest.[2][3]

-

Apoptosis: Prolonged arrest triggers Bcl-2 phosphorylation and caspase-3 activation.[1]

Pathway Visualization

Figure 2: Pharmacological cascade. The compound disrupts tubulin dynamics, leading to apoptotic cell death.[2][3]

Structure-Activity Relationship (SAR) Insights

Experimental Validation: Tubulin Polymerization Assay

To verify the biological activity of the synthesized compound, the following fluorescence-based assay is recommended.

Materials:

-

Purified Tubulin (>99% from bovine brain)[1]

-

GTP (Guantiosine triphosphate)[1]

-

DAPI (4',6-diamidino-2-phenylindole) as a fluorescence reporter.[1]

Protocol:

-

Preparation: Dilute purified tubulin to 10 µM in PEM buffer (80 mM PIPES pH 6.9, 2 mM MgCl₂, 0.5 mM EGTA) containing 1 mM GTP.

-

Treatment: Add this compound (dissolved in DMSO) at varying concentrations (0.1 µM – 50 µM). Include a Vehicle Control (DMSO only) and a Positive Control (Colchicine, 5 µM).[1]

-

Incubation: Transfer mixture to a 96-well plate pre-warmed to 37°C.

-

Measurement: Monitor fluorescence (Ex 360 nm / Em 450 nm) every 60 seconds for 60 minutes using a microplate reader.

-

Data Analysis: Plot fluorescence vs. time.

-

Interpretation: A reduction in the Vmax (slope of the growth phase) and the final plateau height compared to control indicates inhibition of polymerization.

-

References

-

PrepChem. "Synthesis of this compound."[1] PrepChem.com.[1] Accessed October 2023.[1] Link

-

Ambeed. "2-Butyl-3-(4-methoxybenzoyl)benzofuran (Amiodarone Impurity)." Ambeed.com.[1] Accessed October 2023.[1] Link

-

Flynn, B. L., et al. "Discovery of 2-amino-3-aroylbenzofurans as potent tubulin polymerization inhibitors."[1] Journal of Medicinal Chemistry. Accessed via NIH PubMed.[1] Link

-

National Center for Biotechnology Information. "PubChem Compound Summary for CID 228261." PubChem. Accessed October 2023.[1] Link[1]

Sources

- 1. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Synthesis and biological evaluation of 1-(benzofuran-3-yl)-4-(3,4,5-trimethoxyphenyl)-1H-1,2,3-triazole derivatives as tubulin polymerization inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

Technical Monograph: Benzofuran-3-yl-(4-methoxyphenyl)methanone Scaffolds

Executive Summary

Benzofuran-3-yl-(4-methoxyphenyl)methanone (also known as 3-(4-methoxybenzoyl)benzofuran) represents a critical pharmacophore in medicinal chemistry. While the core scaffold serves as a template for tubulin polymerization inhibitors (analogous to combretastatin A-4), its 2-butyl substituted derivative (CAS 83790-87-8) is industrially significant as a key intermediate and impurity in the synthesis of Class III anti-arrhythmic agents, specifically Amiodarone and Dronedarone.

This guide provides a rigorous technical analysis of the molecule's nomenclature, synthesis pathways, and pharmacological relevance, designed for drug development professionals requiring high-fidelity data for impurity profiling and scaffold hopping.

Chemical Identity & Nomenclature

The IUPAC nomenclature for this structure follows the priority rules where the ketone functional group takes precedence over the benzofuran heterocycle.

Core Scaffold (2-H)

-

IUPAC Name: (1-Benzofuran-3-yl)(4-methoxyphenyl)methanone

-

Molecular Formula: C₁₆H₁₂O₃

-

Molecular Weight: 252.27 g/mol

-

CAS Number: Not widely commercialized; often synthesized de novo.

Industrially Relevant Derivative (2-Butyl)

-

IUPAC Name: (2-Butyl-1-benzofuran-3-yl)(4-methoxyphenyl)methanone

-

Role: Amiodarone Impurity 13 ; Precursor to Dronedarone.

Structural Visualization

The molecule consists of a benzofuran ring acylated at the 3-position with a p-anisoyl group.

Table 1: Physicochemical Properties Comparison

| Property | Core Scaffold (2-H) | 2-Butyl Derivative (CAS 83790-87-8) |

| Formula | C₁₆H₁₂O₃ | C₂₀H₂₀O₃ |

| MW | 252.27 Da | 308.37 Da |

| LogP (Predicted) | ~3.8 | ~5.5 |

| Melting Point | 89–90 °C [1] | Oil / Low-melting solid |

| Key Application | Tubulin Inhibitor Scaffold | Anti-arrhythmic Impurity Standard |

Synthesis Protocols

Two primary methodologies exist: Friedel-Crafts Acylation (Industrial Standard) and Grignard Addition (Laboratory Scale).

Protocol A: Friedel-Crafts Acylation (Industrial Route)

This method is preferred for the synthesis of the 2-butyl derivative due to the high nucleophilicity of the 2-alkylbenzofuran at the C3 position.

Reagents:

-

Substrate: 2-Butylbenzofuran

-

Acylating Agent: 4-Methoxybenzoyl chloride (p-Anisoyl chloride)

-

Catalyst: Tin(IV) chloride (

) or Aluminum chloride ( -

Solvent: Dichloromethane (DCM) or 1,2-Dichloroethane

Step-by-Step Methodology:

-

Preparation: Charge a dry reactor with 2-butylbenzofuran (1.0 eq) and anhydrous DCM under

atmosphere. Cool to 0–5 °C. -

Acylation: Add 4-methoxybenzoyl chloride (1.1 eq) dropwise.

-

Catalysis: Slowly add

(1.2 eq) maintaining internal temperature <10 °C. The reaction is highly exothermic. -

Reaction: Allow the mixture to warm to room temperature (20–25 °C) and stir for 4–6 hours. Monitor via HPLC for consumption of benzofuran.

-

Quench: Pour the reaction mixture into ice-water/HCl to hydrolyze the Lewis acid complex.

-

Workup: Extract with DCM, wash with brine, dry over

, and concentrate. -

Purification: Recrystallize from ethanol or purify via silica gel chromatography (Hexane/EtOAc).

Protocol B: Grignard Addition (Core Scaffold Synthesis)

For the 2-unsubstituted scaffold, direct acylation can be problematic due to polymerization risks. A Grignard approach using 3-cyanobenzofuran is more controlled [1].

Reagents:

-

Precursor: 3-Cyanobenzofuran

-

Grignard Reagent: 4-Methoxyphenylmagnesium bromide (prepared from 4-bromoanisole)

-

Solvent: Anhydrous Diethyl Ether or THF

Step-by-Step Methodology:

-

Grignard Formation: React 4-bromoanisole with Mg turnings in dry ether to form the Grignard reagent.

-

Addition: Add a solution of 3-cyanobenzofuran (0.5 eq relative to Grignard) dropwise to the Grignard solution at 0 °C.

-

Reflux: Heat to reflux for 17 hours to ensure imine formation.

-

Hydrolysis: Quench with aqueous

(10%) and heat gently to hydrolyze the intermediate ketimine to the ketone. -

Isolation: Extract with chloroform, dry, and concentrate.

-

Result: Yields 3-(4-methoxybenzoyl)benzofuran (MP: 89–90 °C).

Reaction Pathway Diagram

Figure 1: Friedel-Crafts acylation pathway for the synthesis of the 2-butyl derivative, a key intermediate in anti-arrhythmic drug production.

Pharmacological Applications[8][9][10]

Amiodarone & Dronedarone Impurity Profiling

The 2-butyl derivative (CAS 83790-87-8) is a monitored process impurity. In the synthesis of Dronedarone:

-

Demethylation: The methoxy group is cleaved (using

or Pyridine-HCl) to form the phenol. -

Etherification: The phenol is reacted with an amino-alkyl chloride to install the solubilizing tail. Significance: Presence of the methoxy-ketone in the final drug substance indicates incomplete demethylation. It is tracked as Impurity 13 in Amiodarone monographs [2].

Tubulin Polymerization Inhibition

The core scaffold (2-H) mimics the cis-stilbene geometry of Combretastatin A-4.

-

Mechanism: The benzofuran ring acts as a bioisostere for one of the phenyl rings in Combretastatin.

-

Activity: 3-Aroylbenzofurans have demonstrated micromolar (

1–10

Analytical Characterization

For researchers validating the synthesis, the following spectral data is expected for the core scaffold.

Table 2: Expected 1H NMR Data (CDCl₃, 400 MHz)

| Position | Shift (δ ppm) | Multiplicity | Integration | Assignment |

| OCH₃ | 3.89 | Singlet | 3H | Methoxy protons |

| C2-H | 8.05 | Singlet | 1H | Benzofuran C2 (Deshielded by C=O) |

| Aroyl | 7.90 | Doublet | 2H | Ortho to C=O (Anisoyl) |

| Aroyl | 7.00 | Doublet | 2H | Ortho to OMe (Anisoyl) |

| Benzo | 7.30–7.60 | Multiplet | 4H | Benzofuran fused ring |

Mass Spectrometry (ESI+):

-

Parent Ion:

(Core) / -

Fragmentation: Loss of methyl group (

) and cleavage of the carbonyl bond (

References

-

PrepChem. "Synthesis of 3-(4'-methoxybenzoyl)benzofuran." PrepChem.com. Accessed March 2, 2026. [Link]

-

Abdel-Wahab, B. F., et al. "Synthesis and biological evaluation of 3-arylbenzofuranone derivatives." ResearchGate. Accessed March 2, 2026. [Link]

Sources

- 1. 52490-15-0 | (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | Aryls | Ambeed.com [ambeed.com]

- 2. 6-bromo-3-(4-methoxybenzoyl)-benzofuran-4,5-dione - CAS号 722461-08-7 - 摩熵化学 [molaid.com]

- 3. 83790-87-8 | Methoxyamiodarone impurity 1 | Aryls | Ambeed.com [ambeed.com]

- 4. 52490-15-0 | (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | Aryls | Ambeed.com [ambeed.com]

- 5. 2-N-Butyl 3-(4-Methoxybenzoyl)-benzofuran, 25 mg, CAS Nr. 83790-87-8 | Impurities | Biochemikalien - Produkterweiterung | Aktionen | Carl ROTH - Österreich [carlroth.com]

- 6. 2-N-Butyl 3-(4-Methoxybenzoyl)-benzofuran, 25 mg, CAS Nr. 83790-87-8 | Impurities | Biochemikalien - Produkterweiterung | Aktionen | Carl ROTH - Österreich [carlroth.com]

Precision Identification and Synthesis of 3-(4'-Methoxybenzoyl)benzofuran: A Technical Monograph

An In-Depth Technical Guide on 3-(4'-Methoxybenzoyl)benzofuran[1][2]

Executive Summary

This technical guide addresses the chemical identity, synthesis, and pharmacological significance of This compound and its critical derivatives.[1][2][3] While the core unsubstituted scaffold represents a fundamental pharmacophore in medicinal chemistry—particularly as a tubulin polymerization inhibitor—commercial inquiries often conflate it with its 2-alkylated analogs, which are key intermediates in the synthesis of anti-arrhythmic drugs (e.g., Amiodarone) or distinct vascular disrupting agents (e.g., BNC105). This document clarifies these structural distinctions, provides validated synthetic protocols, and details the biological mechanisms driving their therapeutic potential.

Part 1: Chemical Identity & CAS Registry[1][2][4]

The nomenclature "this compound" refers to a benzofuran ring substituted at the C3 position with a p-anisoyl group.[1][2] In pharmaceutical contexts, this search often targets specific functionalized derivatives.[2] The table below resolves the ambiguity between the core scaffold and its commercially relevant analogs.

Table 1: Structural Variants and CAS Identifiers

| Chemical Name | CAS Number | Molecular Formula | Key Application |

| This compound (Unsubstituted) | Not Widely Indexed ¹ | C₁₆H₁₂O₂ | Core pharmacophore; Tubulin inhibitor scaffold. |

| (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone | 83790-87-8 | C₂₀H₂₀O₃ | Amiodarone Impurity D ; Key intermediate.[1][2][4] |

| 2-Methyl-3-(4'-methoxybenzoyl)benzofuran | 32730-15-7 | C₁₇H₁₄O₃ | Synthetic intermediate; Structural analog.[1][2] |

| BNC105 (Functionalized Analog) | 945771-74-4 | C₂₀H₂₀O₇ | Vascular Disrupting Agent (VDA); Clinical candidate.[1][2] |

¹ Note: The unsubstituted compound (MP 89-90°C) is chemically distinct but less commercially prevalent than its 2-butyl analog (CAS 83790-87-8), which is frequently the actual target of "CAS searches" in regulatory compliance (impurity profiling).[1][2]

Part 2: Synthesis & Manufacturing Protocols

The synthesis of 3-aroylbenzofurans requires precise regiochemical control.[1][2] Direct Friedel-Crafts acylation of benzofuran typically favors the C2 position.[1][2] Therefore, C3-selective synthesis requires alternative pathways, such as the use of 3-cyanobenzofuran or intramolecular cyclization strategies.[2]

Protocol A: Regioselective Synthesis of Unsubstituted this compound

Targeting the C3-position without C2-alkylation.[1][2]

Reagents: 3-Cyanobenzofuran, 4-Iodoanisole, Magnesium, Diethyl Ether, H₂SO₄.

-

Grignard Formation: React 4-iodoanisole (0.13 mol) with magnesium turnings (0.14 g-atom) in anhydrous diethyl ether (50 mL) to generate the 4-methoxyphenylmagnesium iodide reagent.[1][2]

-

Coupling: Add a solution of 3-cyanobenzofuran (0.07 mol) in ether (150 mL) dropwise to the Grignard reagent.

-

Reaction: Stir the mixture at 25°C for 17 hours. The nitrile group directs the nucleophilic attack to the exocyclic carbon, forming the imine intermediate.

-

Hydrolysis: Quench with water (30 mL) followed by H₂SO₄/water (20 mL/40 mL) to hydrolyze the imine to the ketone.

-

Purification: Extract with chloroform, dry over MgSO₄, and concentrate. Purify via alumina chromatography (eluent: chloroform).[1][2]

-

Yield: Recrystallize from hexane-benzene to obtain the product (MP 89–90°C).

Protocol B: Friedel-Crafts Synthesis of 2-Butyl-3-(4'-Methoxybenzoyl)benzofuran

Standard industrial route for Amiodarone intermediates (CAS 83790-87-8).[1][2]

Reagents: 2-Butylbenzofuran, p-Anisoyl Chloride, SnCl₄ (or AlCl₃), Dichloromethane.[3]

-

Acylation: Dissolve 2-butylbenzofuran in dichloromethane (DCM).

-

Catalysis: Cool to 0°C and add SnCl₄ (1.1 eq). Add p-anisoyl chloride (1.0 eq) dropwise.[1][2] Note: The C2-butyl group blocks the C2 position, forcing acylation at C3.

-

Workup: Quench with ice water. Wash organic layer with NaHCO₃.[1][2]

-

Result: Yields the 2-butyl derivative (CAS 83790-87-8), a viscous oil or low-melting solid.[1][2]

Visualizing the Synthetic Logic

Figure 1: Divergent synthetic pathways for unsubstituted vs. 2-alkylated benzofuran derivatives.

Part 3: Mechanism of Action & Pharmacology[2][3]

The 3-aroylbenzofuran scaffold is a rigid structural analog of Combretastatin A-4 , a potent vascular disrupting agent (VDA).[1]

Tubulin Polymerization Inhibition

The pharmacophore binds to the colchicine-binding site on β-tubulin.[1][2] Unlike taxanes (which stabilize microtubules), 3-aroylbenzofurans destabilize them, preventing the formation of the mitotic spindle.

-

Binding: The trimethoxy or methoxy-substituted phenyl ring mimics the A-ring of colchicine.[1][2]

-

Conformational Lock: The benzofuran core restricts the rotation of the "B-ring" equivalent, locking the molecule in a bioactive conformation that fits the tubulin pocket more tightly than flexible stilbenes.[1][2]

-

Vascular Disruption: Rapid depolymerization of microtubules in endothelial cells leads to cell shape changes (rounding), vascular collapse, and necrosis of the tumor core.

Signaling Cascade Diagram

Figure 2: Mechanism of Action for 3-aroylbenzofuran vascular disrupting agents.[1][2]

Part 4: Analytical Profiling

For researchers verifying the identity of synthesized or purchased material, the following analytical signatures are diagnostic.

1. Mass Spectrometry (LC-MS)

-

Fragmentation: Loss of the methoxybenzoyl group often yields a characteristic benzofuran cation (m/z 117 for unsubstituted).[1]

2. ¹H-NMR Spectroscopy (CDCl₃)

-

Key Signal (Unsubstituted): A singlet at δ ~8.0–8.2 ppm corresponding to the C2-H proton of the benzofuran ring.[1][2] This proton is absent in 2-alkylated derivatives (e.g., CAS 83790-87-8), providing a definitive structural confirmation.[1][2]

-

Methoxy Group: A sharp singlet at δ 3.8–3.9 ppm (3H).[1][2][3]

References

-

PrepChem. "Synthesis of this compound."[1][2] PrepChem.com.[1][2] Accessed March 2026.[1][2]

-

National Center for Biotechnology Information (NCBI). "PubChem Compound Summary for CID 3019323, (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS 83790-87-8)." PubChem. [1]

-

Kremmidiotis, G., et al. "BNC105: A Novel Tubulin Polymerization Inhibitor That Selectively Disrupts Tumor Vasculature and Displays Single-Agent Antitumor Efficacy."[2] Molecular Cancer Therapeutics, 2010.[2]

-

Flynn, B. L., et al. "Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105)."[1][2] Journal of Medicinal Chemistry, 2011.[2] [1]

-

European Chemicals Agency (ECHA). "Substance Information: (2-butylbenzofuran-3-yl)(4-methoxyphenyl)methanone."[1][2] ECHA.[1][2][6]

Sources

- 1. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 2-(4-methoxybenzoyl)-3-methyl-1-benzofuran | 32730-15-7 [sigmaaldrich.com]

- 3. Transformation of 3-Aroylbenzofurans into 2-Arylbenzofurans - ProQuest [proquest.com]

- 4. 2-n-butyl 3-(4-methoxy benzoyl)-benzofuran, CAS No. 83790-87-8 - iChemical [ichemical.com]

- 5. mdpi.com [mdpi.com]

- 6. Substance Information - ECHA [echa.europa.eu]

Technical Guide: Structure-Activity Relationship (SAR) of Benzofuran Tubulin Inhibitors

Executive Summary

This technical guide analyzes the medicinal chemistry and pharmacological profiling of benzofuran-based small molecules targeting the colchicine binding site (CBS) of tubulin. Unlike taxanes (stabilizers) or vinca alkaloids (destabilizers binding the vinca site), benzofurans offer a unique "dual-targeting" mechanism: they act as direct cytotoxic agents against proliferating cancer cells and as Vascular Disrupting Agents (VDAs) against tumor endothelium. This guide dissects the structural prerequisites for high-affinity binding, focusing on the optimization pathways that led to clinical candidates like BNC105.

Molecular Architecture & Binding Mode

The Target: Colchicine Binding Site (CBS)

The CBS is located at the interface of the

-

Hydrophobic Pocket: Accommodates the biaryl system of inhibitors. Key residues include Leu242, Leu248, Leu255, Ala250, and Lys254 (

-subunit). -

Anchor Points: The "A-ring" of colchicine (trimethoxyphenyl) binds in a specific sub-pocket, while the "B-ring" region allows for structural variation, which benzofurans exploit.

The Benzofuran Scaffold

The benzofuran core serves as a rigid bioisostere for the B-ring of colchicine or the cis-double bond of combretastatin A-4 (CA-4). This rigidity is advantageous as it locks the molecule in a bioactive conformation, avoiding the cis-trans isomerization instability seen in stilbene-based inhibitors like CA-4.

Diagram 1: Pharmacophore Map of Benzofuran Inhibitors

The following diagram illustrates the critical structural domains required for tubulin inhibition.

Caption: Pharmacophore mapping of 3-aroylbenzofurans. The 3,4,5-trimethoxyphenyl (TMP) moiety is the primary anchor, while the benzofuran core provides the rigid scaffold.

Comprehensive SAR Analysis

The structure-activity relationship of benzofurans is best understood by dividing the scaffold into three zones: the Pendant Aryl Ring, the Linker/Core orientation, and the Benzofuran Substituents.

Zone A: The Pendant Aryl Ring (Colchicine A-Ring Mimic)

-

Requirement: A 3,4,5-trimethoxyphenyl (TMP) group is virtually non-negotiable for nanomolar potency.

-

Mechanistic Basis: The TMP group fits into a specific hydrophobic sub-pocket of

-tubulin. Removal of any methoxy group (e.g., 3,4-dimethoxy) typically results in a 10- to 100-fold loss of potency. -

Variation: Replacement with bioisosteres like quinolines or indoles has been attempted but rarely exceeds the efficacy of the TMP moiety in this specific scaffold class.

Zone B: The Core & Linker (2-Aroyl vs. 3-Aroyl)

There are two primary isomeric series:

-

2-Aroylbenzofurans: The TMP-carbonyl group is at C2.

-

3-Aroylbenzofurans: The TMP-carbonyl group is at C3 (e.g., BNC105).

Critical Insight: The 3-aroyl series (specifically with a C2-methyl group) often demonstrates superior biological stability and potency.

-

C2-Methyl Substitution: In the 3-aroyl series, a methyl group at C2 is critical. It acts as a steric wedge, forcing the TMP ring to twist out of coplanarity with the benzofuran core. This "twisted" conformation mimics the 3D shape of colchicine and the cis-stilbene of CA-4, perfectly fitting the globular shape of the binding pocket.

Zone C: Benzene Ring Substitutions (C4-C7)

Modifications here tune the electron density and solubility.

| Position | Optimal Substituent | Mechanistic Impact |

| C4 | H (Unsubstituted) | Bulky groups here often cause steric clash with the binding pocket wall. |

| C5 | H or OMe | Variable tolerance. |

| C6 | Methoxy (-OMe) | High Potency. The C6-methoxy acts as a hydrogen bond acceptor and contributes to electron donation into the aromatic system, enhancing the interaction with the hydrophobic pocket. |

| C7 | Hydroxy (-OH) | BNC105 Specific. A C7-hydroxyl group (found in BNC105) serves two roles: 1.[2][3] H-Bond Donor: Forms a specific interaction with tubulin residues (likely Val181 or Ser178).2. Solubility/Prodrug Handle: The -OH allows for phosphorylation (BNC105P), creating a water-soluble prodrug that is cleaved by non-specific phosphatases in vivo. |

Mechanistic Profiling: Dual-Mode Action

Benzofuran inhibitors are distinct because they target the tumor compartment in two ways.

-

Direct Cytotoxicity: By depolymerizing microtubules, they arrest cells in the G2/M phase, leading to apoptosis.

-

Vascular Disruption (VDA): They rapidly alter the morphology of immature endothelial cells in the tumor vasculature, causing rounding, detachment, and catastrophic shutdown of blood flow to the tumor core.

Diagram 2: Signaling & Mechanism of Action

Caption: Dual mechanism of action showing parallel impact on tumor proliferation and tumor vasculature.

Experimental Protocols (Self-Validating Systems)

To establish a robust SAR, the following protocols must be executed. These are designed to be self-validating by including necessary positive and negative controls.

Protocol A: Turbidity-Based Tubulin Polymerization Assay

Purpose: To quantify the direct inhibition of tubulin assembly in a cell-free system.

Reagents:

-

Purified Porcine Brain Tubulin (>99% pure).[4]

-

GTP (Guanylyl-imidodiphosphate is a non-hydrolyzable analog, but standard GTP is preferred for dynamic instability assays).

-

Buffer: 80 mM PIPES (pH 6.9), 2 mM MgCl2, 0.5 mM EGTA.[4][5]

Workflow:

-

Preparation: Keep all reagents on ice (4°C). Tubulin will polymerize spontaneously if warmed.

-

Blanking: Set spectrophotometer to 340 nm.

-

Mixture: In a 96-well plate (pre-chilled), add:

-

10

L Test Compound (in DMSO, final conc. typically 1-10 -

Control Wells: DMSO only (Negative Control), Colchicine 5

M (Positive Control).

-

-

Initiation: Add 90

L of Tubulin/GTP mix (3 mg/mL Tubulin, 1 mM GTP final). -

Measurement: Immediately transfer to a pre-warmed (37°C) reader.

-

Kinetics: Measure OD340 every 30 seconds for 60 minutes.

Data Validation:

-

Valid Run: The DMSO control must show a sigmoidal curve (Lag phase -> Log phase -> Plateau).

-

Valid Inhibition: The compound should flatten the curve (reduce

and final OD). If the curve is noisy, check for bubble formation or compound precipitation.

Protocol B: Crystal Violet Vascular Disruption Assay (In Vitro)

Purpose: To mimic the VDA effect (cell rounding) on endothelial cells (HUVECs).

Workflow:

-

Seeding: Seed HUVECs (Human Umbilical Vein Endothelial Cells) on gelatin-coated plates. Grow to 80% confluence.

-

Treatment: Treat with compound (e.g., 10-100 nM) for 1-4 hours.

-

Observation: Phase-contrast microscopy.

-

Result: VDA activity is confirmed if cells retract from the substrate and become spherical ("rounding up") while remaining viable (initially).

-

-

Quantification: Wash gently with PBS (rounded cells detach). Stain remaining adherent cells with Crystal Violet. Measure absorbance at 570 nm.

-

Interpretation: Lower absorbance = Higher VDA activity (more cells detached).

References

-

Flynn, B. L., et al. (2011). Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5-trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties.[6][7] Journal of Medicinal Chemistry. Link

-

Romagnoli, R., et al. (2020).[8] Design, synthesis, in vitro and in vivo biological evaluation of 2-amino-3-aroylbenzo[b]furan derivatives as highly potent tubulin polymerization inhibitors.[8] European Journal of Medicinal Chemistry. Link

-

Kremmidiotis, G., et al. (2010). BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy.[9][10] Molecular Cancer Therapeutics. Link

-

Lu, Y., et al. (2012). An Overview of Tubulin Inhibitors That Interact with the Colchicine Binding Site. Pharmaceutical Research.[6] Link

-

Cytoskeleton Inc. (2025). Tubulin Polymerization Assay Protocol (Turbidity).[4][11][12]Link

Sources

- 1. Synthesis, Evaluation for Cytotoxicity and Molecular Docking Studies of Benzo[c]furan-Chalcones for Potential to Inhibit Tubulin Polymerization and/or EGFR-Tyrosine Kinase Phosphorylation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. mdpi.com [mdpi.com]

- 3. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. cytoskeleton.com [cytoskeleton.com]

- 6. pubs.acs.org [pubs.acs.org]

- 7. Discovery of 7-Hydroxy-6-methoxy-2-methyl-3-(3,4,5- trimethoxybenzoyl)benzo[b]furan (BNC105), a Tubulin Polymerization Inhibitor with Potent Antiproliferative and Tumor Vascular Disrupting Properties - PMC [pmc.ncbi.nlm.nih.gov]

- 8. mdpi.com [mdpi.com]

- 9. research.monash.edu [research.monash.edu]

- 10. BNC105: a novel tubulin polymerization inhibitor that selectively disrupts tumor vasculature and displays single-agent antitumor efficacy - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pdf.benchchem.com [pdf.benchchem.com]

- 12. researchgate.net [researchgate.net]

Technical Guide: Physicochemical Profiling of 3-(4'-Methoxybenzoyl)benzofuran

[1]

Executive Summary

This compound (CAS: Non-specific for core, see specific derivatives) is a privileged scaffold in medicinal chemistry, serving as a core pharmacophore for tubulin polymerization inhibitors and a synthetic precursor to Class III antiarrhythmic agents (e.g., Amiodarone derivatives).[1]

This guide provides a rigorous analysis of its two critical physicochemical parameters—Molecular Weight (MW) and Lipophilicity (LogP) —which determine its pharmacokinetic trajectory (ADME) and target engagement profile.[1]

Part 1: Molecular Identity & Weight Analysis

Structural Definition

The molecule consists of a benzofuran ring connected at the C3 position to a 4-methoxybenzoyl moiety.[1][2] It is the C2-unsubstituted analog of the known Amiodarone impurity (2-butyl-3-(4-methoxybenzoyl)benzofuran).[1]

Molecular Weight Calculation

The precise molecular weight is critical for mass spectrometry (MS) confirmation and molarity calculations in bioassays.[1]

| Element | Count | Atomic Mass (Da) | Subtotal (Da) |

| Carbon (C) | 16 | 12.011 | 192.176 |

| Hydrogen (H) | 12 | 1.008 | 12.096 |

| Oxygen (O) | 3 | 15.999 | 47.997 |

| Total MW | 252.27 g/mol | ||

| Monoisotopic Mass | 252.0786 |

Experimental Validation Protocol (HRMS)

To validate the identity of synthesized or purchased batches, High-Resolution Mass Spectrometry (HRMS) is the gold standard.[1]

Protocol:

Part 2: Lipophilicity (LogP) Profile[1][5][6]

Lipophilicity is the decisive factor for this compound's ability to cross cell membranes (permeability) and bind to hydrophobic pockets (e.g., the colchicine-binding site on tubulin).[1]

Estimated vs. Comparative LogP

While the specific experimental LogP for the C2-unsubstituted molecule is rarely reported in isolation, it can be accurately bounded by analyzing its structural congeners.[1]

-

Computed LogP (XLogP3): 3.5 ± 0.3 [1]

-

Structural Context:

-

Comparison to Analogs:

-

2-Butyl-3-(4-methoxybenzoyl)benzofuran: LogP ≈ 5.5 (Highly lipophilic, Amiodarone impurity).[1]

-

Removal of Butyl Group: The removal of the C4-alkyl chain (

) typically reduces LogP by ~2.0 units.[1] -

Result: The target molecule (LogP ~3.[1]5) sits in the "Sweet Spot" for oral bioavailability (Lipinski’s Rule of 5: LogP < 5).[1]

-

Experimental Determination Protocol (Shake-Flask)

For definitive data during lead optimization, the OECD 107 Shake-Flask method is required.[1]

Workflow Diagram (Graphviz):

Caption: Standardized workflow for determining the Partition Coefficient (P) via the Shake-Flask method.

Detailed Methodology:

-

Pre-saturation: Mix n-octanol and phosphate buffer (pH 7.[1]4) for 24 hours to saturate phases.

-

Solute Addition: Dissolve this compound in the pre-saturated n-octanol phase.

-

Partitioning: Add equal volume of pre-saturated buffer.[1] Shake mechanically for 60 minutes.

-

Separation: Centrifuge at 3000 rpm for 20 minutes to ensure complete phase separation.

-

Analysis: Quantify the concentration in both phases using HPLC-UV (

nm). -

Calculation:

.[1]

Part 3: Implications for Drug Development

Pharmacophore & SAR Context

The 3-aroylbenzofuran scaffold is a bioisostere of the combretastatin A-4 system, targeting the colchicine binding site of tubulin.[1]

-

Role of Lipophilicity: The LogP of ~3.5 allows excellent passive diffusion across the plasma membrane.[1]

-

Role of Molecular Weight: At ~252 Da, it is a "Fragment-Like" lead, leaving significant room for substitution (e.g., adding amino groups or solubilizing tails) without violating the 500 Da limit.[1]

SAR Decision Tree (Graphviz):

Caption: Structural Activity Relationship (SAR) decision tree for optimizing the benzofuran scaffold.

Solubility Profile

-

Water: Poor (< 10

g/mL).[1] Requires co-solvents (DMSO, PEG400) for biological assays. -

Organic: Soluble in DCM, Ethyl Acetate, and Methanol.

References

-

Synthesis & Properties: Synthesis of this compound via Friedel-Crafts or Grignard reaction.[1] PrepChem.[1]

-

Analog Comparison (Amiodarone Impurity): Characterization of (2-Butylbenzofuran-3-yl)(4-methoxyphenyl)methanone (CAS 83790-87-8).[1][8] PubChem Compound Summary.[1] [1]

-

Biological Context: Benzofuran derivatives as inhibitors of tubulin polymerization.[1] National Institutes of Health (NIH) / PubMed.[1]

-

LogP Methodology: OECD Guideline for Testing of Chemicals, No. 107: Partition Coefficient (n-octanol/water): Shake Flask Method.[1] OECD.[1]

Sources

- 1. (2-Butylbenzofuran-3-yl) (4-methoxyphenyl) ketone | C20H20O3 | CID 3019323 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 52490-15-0 | (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | Aryls | Ambeed.com [ambeed.com]

- 3. veeprho.com [veeprho.com]

- 4. 52490-15-0 | (2-Butylbenzofuran-3-yl)(4-hydroxyphenyl)methanone | Aryls | Ambeed.com [ambeed.com]

- 5. digitalcommons.chapman.edu [digitalcommons.chapman.edu]

- 6. mdpi.com [mdpi.com]

- 7. repositories.lib.utexas.edu [repositories.lib.utexas.edu]

- 8. CAS 83790-87-8: (2-Butyl-3-benzofuranyl)(4-methoxyphenyl)m… [cymitquimica.com]

Novel Benzofuran Scaffolds for Anticancer Drug Discovery

Strategic Design, Synthesis, and Mechanistic Validation[1][2]

Executive Summary

The benzofuran scaffold represents a "privileged structure" in medicinal chemistry, offering a rigid bicyclic framework capable of orienting pharmacophores in precise 3D configurations. Unlike flexible aliphatic chains, the benzofuran core mimics the indole ring system found in tryptophan—and by extension, numerous kinase inhibitors—while offering distinct metabolic stability profiles and hydrogen-bonding capabilities. This technical guide analyzes the structural logic, synthetic pathways, and validation protocols required to exploit novel benzofuran derivatives as potent anticancer agents, specifically targeting tubulin polymerization and EGFR/PI3K signaling cascades.

Strategic Rationale: The Benzofuran Advantage

In anticancer drug design, the benzofuran moiety serves two distinct architectural roles:

-

Bioisostere of Indole: It replaces the N-H of indole with an oxygen atom, altering the hydrogen bond donor/acceptor profile (O is a weak acceptor, whereas NH is a strong donor) and modulating lipophilicity (LogP).

-

Scaffold for Multi-Targeting:

-

Tubulin Targeting: When substituted with a 3,4,5-trimethoxyphenyl ring (mimicking colchicine), benzofurans act as potent vascular disrupting agents (VDAs).

-

Kinase Targeting: The oxygen lone pairs can interact with the hinge region of kinases (e.g., EGFR, VEGFR), provided the scaffold is decorated with appropriate hydrogen bond donors (e.g., amides, ureas).

-

Key Pharmacophore Insight: The C-2 and C-3 positions are critical vectors for diversity. Substitution at C-2 typically dictates the "linear" extension into hydrophobic pockets (e.g., in EGFR), while C-3 substitution often controls the "twist" angle relative to the core, essential for fitting into the colchicine binding site of tubulin.

Synthetic Architectures: Modular Construction

To access diverse chemical space, we employ a modular synthetic strategy. The Rap-Stoermer reaction offers a robust entry point for 2-substituted benzofurans, while transition-metal catalyzed cross-couplings allow for late-stage functionalization.

Synthetic Workflow Diagram

The following diagram outlines a high-yielding, convergent route to accessing both kinase-focused and tubulin-focused libraries.

Caption: Modular synthesis of benzofuran scaffolds via Rap-Stoermer cyclization followed by C-3 functionalization.

Target-Specific Design & SAR Data

A. Tubulin Polymerization Inhibitors

The most successful benzofuran-based anticancer agents (e.g., BNC105) target the colchicine binding site on

-

Critical SAR: A 3,4,5-trimethoxyphenyl group at the C-2 or C-3 position is non-negotiable for high affinity.

-

Enhancement: A hydroxyl group at C-6 or C-7 often acts as an H-bond donor to Thr179 or Val181 in tubulin.

B. EGFR/Kinase Inhibitors

For kinase inhibition, the benzofuran core acts as a spacer.

-

Critical SAR: The C-2 position requires a flat, heteroaromatic system (e.g., triazole, pyridine) to engage the ATP-binding pocket.

-

Enhancement: Incorporation of a Michael acceptor (e.g., acrylamide) can confer irreversible binding to Cys797 of EGFR.

Table 1: Comparative Potency of Novel Benzofuran Derivatives

| Compound ID | Core Scaffold | Key Substitution (C-2/C-3) | Primary Target | IC50 (MCF-7) | IC50 (A549) | Mechanism |

| BNC105 | 2-Methyl-3-Aryl | 3-(3,4,5-trimethoxyphenyl) | Tubulin | ~0.8 nM | ~1.2 nM | G2/M Arrest |

| BF-Triazole | 2-Triazolyl | 2-(1,2,3-triazol-4-yl) | EGFR | 4.2 µM | 2.1 µM | Apoptosis |

| BF-Chalcone | 2-Cinnamoyl | 2-(4-fluorocinnamoyl) | VEGFR-2 | 0.9 µM | 1.5 µM | Angiogenesis Inh. |

| BF-Amide | 2-Carboxamide | N-(3-chloro-4-fluorophenyl) | PI3K/Akt | 5.6 µM | 3.8 µM | Mitochondrial Apoptosis |

Data aggregated from recent SAR studies [1, 3, 6].

Biological Validation Protocols

To validate the mechanism of action, the following self-validating protocols must be executed.

Protocol 1: In Vitro Tubulin Polymerization Assay

Purpose: To confirm direct interaction with tubulin rather than non-specific cytotoxicity.

-

Preparation: Use >99% pure bovine brain tubulin in PEM buffer (80 mM PIPES, 1 mM EGTA, 1 mM MgCl2, pH 6.9).

-

Baseline: Add GTP (1 mM) and test compound (1–10 µM) to the tubulin solution at 4°C.

-

Initiation: Shift temperature to 37°C to induce polymerization.

-

Detection: Monitor fluorescence (Ex 360 nm / Em 450 nm) using a DAPI-based reporter or absorbance at 340 nm every 30 seconds for 60 minutes.

-

Validation:

-

Control: Paclitaxel (stabilizer, rapid rise) and Colchicine (destabilizer, flat line).

-

Pass Criteria: Test compound must suppress Vmax of polymerization by >50% relative to vehicle (DMSO).

-

Protocol 2: Cell Cycle Analysis (Flow Cytometry)

Purpose: To distinguish between tubulin-mediated arrest (G2/M) and kinase-mediated arrest (G1/S).

-

Seeding: Seed MCF-7 or A549 cells (2x10^5 cells/well) in 6-well plates.

-

Treatment: Treat with IC50 concentration of benzofuran derivative for 24h.

-

Fixation: Harvest cells, wash with PBS, and fix in 70% ice-cold ethanol overnight at -20°C.

-

Staining: Resuspend in PBS containing RNase A (100 µg/mL) and Propidium Iodide (50 µg/mL). Incubate 30 min at 37°C in dark.

-

Analysis: Acquire >10,000 events on a flow cytometer.

-

Interpretation:

Mechanistic Pathway Analysis

The dual potential of benzofuran scaffolds requires careful dissection of the signaling pathway. The diagram below illustrates the downstream effects of a benzofuran derivative targeting the PI3K/Akt/mTOR pathway, a common secondary mechanism for these scaffolds.

Caption: Mechanism of Action: Benzofuran derivatives inhibit PI3K/Akt signaling, downregulating Bcl-2 and activating Caspase-mediated apoptosis.

References

-

Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity. Cancers, 2022.[3][1][4][5][6]

-

Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization. Journal of Medicinal Chemistry, 2009.[7]

-

Anticancer therapeutic potential of benzofuran scaffolds. RSC Advances, 2023.[4]

-

Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells. Bioorganic Chemistry, 2016.[8]

-

A Comparative Guide to the Structure-Activity Relationship of Tubulin Polymerization Inhibitors. BenchChem, 2025.[9]

-

Design, synthesis, and analysis of antiproliferative and apoptosis-inducing activities of nitrile derivatives containing a benzofuran scaffold: EGFR inhibition assay. Journal of Enzyme Inhibition and Medicinal Chemistry, 2021.

Sources

- 1. Structure–Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Anticancer therapeutic potential of benzofuran scaffolds - RSC Advances (RSC Publishing) DOI:10.1039/D3RA01383A [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 5. Anticancer therapeutic potential of benzofuran scaffolds - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Structure-Activity Relationship of Benzofuran Derivatives with Potential Anticancer Activity - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Design, synthesis and structure-activity relationship of 2-(3',4',5'-trimethoxybenzoyl)-benzo[b]furan derivatives as a novel class of inhibitors of tubulin polymerization - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Benzo[b]furan derivatives induces apoptosis by targeting the PI3K/Akt/mTOR signaling pathway in human breast cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. benchchem.com [benchchem.com]

Technical Guide: Solubilization and Handling of 3-(4'-Methoxybenzoyl)benzofuran

[1]

Executive Summary

3-(4'-Methoxybenzoyl)benzofuran is a lipophilic small molecule belonging to the 3-aroylbenzofuran class.[1][2] Structurally related to potent tubulin polymerization inhibitors (such as BNC105) and intermediates in the synthesis of anti-arrhythmic agents (like Amiodarone), this compound presents significant solubility challenges typical of Biopharmaceutics Classification System (BCS) Class II compounds.

While highly soluble in polar aprotic solvents like Dimethyl Sulfoxide (DMSO), its solubility in aqueous media is negligible (< 10 µg/mL), creating a high risk of precipitation ("crashing out") during biological assay preparation. This guide provides a standardized protocol for preparing stable stock solutions in DMSO and executing solvent-shifting dilutions into aqueous buffers to ensure experimental reproducibility.

Part 1: Physicochemical Profile & Solubility Landscape

To manipulate this compound effectively, one must understand the forces governing its solvation. The molecule consists of a rigid benzofuran core linked to a 4-methoxybenzoyl group.[1] The lack of ionizable groups (like amines or carboxylic acids) in the physiological pH range means pH adjustment will not significantly enhance solubility.

Table 1: Physicochemical Properties (Experimental & Predicted)

| Property | Value / Description | Implications for Handling |

| Molecular Formula | C₁₆H₁₂O₃ | Moderate molecular weight (252.27 g/mol ).[1] |

| Physical State | Crystalline Solid | Requires energy (sonication) to disrupt crystal lattice during initial dissolution.[1] |

| Melting Point | 89–90 °C | Thermally stable; mild heating (37°C) can be used to aid dissolution.[1] |

| LogP (Octanol/Water) | ~3.8 – 4.2 (Estimated) | Highly lipophilic.[1] Partitions strongly into membranes and plastics.[1] |

| Solubility in DMSO | High (> 50 mM) | Ideal solvent for stock solutions.[1] |

| Solubility in Water | Poor (< 10 µM typically) | Critical Risk: Precipitation upon rapid dilution.[1] |

Part 2: Solubility in DMSO (The Stock Solution)

DMSO is the industry-standard vehicle for this compound due to its ability to disrupt the strong intermolecular forces of the crystalline lattice without chemically altering the solute.

Saturation Limits

-

Theoretical Limit: Benzofuran derivatives of this molecular weight often exhibit solubility in DMSO exceeding 100 mM.[1]

-

Practical Working Concentration: 10 mM to 50 mM .[1]

-

Why? Concentrations above 50 mM risk precipitation upon freezing (DMSO freezes at 19°C) or "crashing out" too rapidly when a single droplet hits an aqueous buffer.[1]

-

Stability & Storage

-

Hygroscopicity: DMSO is hygroscopic.[1] Absorbed water can catalyze hydrolysis (though this compound is relatively stable) or, more critically, lower the solvent power of the DMSO, causing the compound to precipitate inside the stock vial over time.

-

Protocol: Store 10 mM stocks in aliquots at -20°C in tightly sealed, amber glass vials or polypropylene tubes to prevent light degradation and water absorption.

Part 3: Solubility in Water (The Biological Medium)

The transition from DMSO to water is the most critical step. This compound is hydrophobic .[1] When a DMSO stock is added to water, the DMSO (solvent) diffuses away from the compound molecules faster than the water (anti-solvent) can solvate them. This creates a local supersaturated environment that favors the formation of amorphous aggregates or micro-crystals.

The "Kinetic Solubility" Window

In biological assays, we rely on kinetic solubility —the temporary state where the compound remains dispersed (often as a meta-stable colloid) long enough to interact with the target before precipitating.

-

Critical Aggregation Concentration (CAC): Likely < 50 µM in pure buffer.[1]

-

Protein Binding: In media containing serum (FBS) or BSA, the proteins act as "sinks," binding the lipophilic compound and effectively increasing its apparent solubility.

Part 4: Experimental Protocols

Protocol A: Preparation of 10 mM Stock Solution

Reagents: Anhydrous DMSO (≥99.9%), this compound powder.[1]

-

Calculate: For 5 mg of compound (MW ~252.27 g/mol ):

(Example: 5 mg requires ~1.98 mL DMSO for 10 mM).ngcontent-ng-c2977031039="" _nghost-ng-c1310870263="" class="ng-star-inserted display"> -

Weigh: Weigh the solid directly into a glass vial. Avoid using plastic weighing boats if possible to minimize static loss.[1]

-

Dissolve: Add the calculated volume of DMSO to the center of the vial.

-

Agitate: Vortex vigorously for 30 seconds.

-

Inspect: Hold the vial against a light source. If undissolved crystals remain, sonicate in a water bath at 37°C for 5 minutes. The solution must be perfectly clear.

Protocol B: "Solvent Shifting" (Dilution into Aqueous Media)

Objective: Dilute the 10 mM DMSO stock to a 10 µM working concentration in assay buffer (0.1% DMSO final).

The "Drop-wise Vortex" Method (Prevents Precipitation):

-

Prepare Buffer: Aliquot 9.99 mL of assay buffer (e.g., PBS or Media) into a tube.

-

Create Turbulence: Set the buffer tube on a vortex mixer at medium speed.

-

Inject: While the buffer is swirling, inject 10 µL of the 10 mM stock solution directly into the center of the vortex .

-

Scientific Rationale: This maximizes the surface area of the DMSO droplet, ensuring rapid dispersion and preventing local regions of high concentration where nucleation occurs.

-

-

Equilibrate: Let the solution stand for 5–10 minutes.

-

Validate: Visually inspect for turbidity.[1] For critical assays, measure UV absorbance at 600 nm (should be near zero) or use Dynamic Light Scattering (DLS) to detect aggregates.

Part 5: Visualization of Solubility Dynamics

Diagram 1: The Solubilization Workflow

This diagram illustrates the correct pathway to transition the compound from solid state to a bio-active aqueous dispersion.

Caption: Workflow for solubilizing lipophilic benzofurans. The "Critical Control Point" highlights where rapid mixing is essential to avoid the thermodynamic sink of precipitation.

Diagram 2: Molecular Interaction Logic

Why does DMSO work while water fails? This diagram explains the intermolecular interactions.[1]

Caption: Mechanistic comparison of solvation forces. DMSO stabilizes the lipophilic core via Van der Waals and dipole interactions, whereas water forces the molecules to aggregate to preserve its hydrogen bond network.

References

-

Synthesis and Physical Properties of 3-Aroylbenzofurans Source: PrepChem Describes the synthesis and melting point (89-90°C) of this compound, establishing its identity as a crystalline solid.[1]

-

DMSO Solubility Assessment for Fragment-Based Screening Source: MDPI (Molecules) Provides authoritative data on the solubility of lipophilic fragments in DMSO and the risks of precipitation upon dilution, validating the need for high-concentration DMSO stocks. [1]

-

Physicochemical Properties of Benzofuran Derivatives Source: PubChem (NIH) Detailed compound summary for related benzofuran derivatives, supporting the estimation of LogP and lipophilicity based on structural analogs like 2-butyl-3-(4-methoxybenzoyl)benzofuran.[1] [1]

-

Biological Evaluation of Benzofuran-based Tubulin Inhibitors Source: PubMed (Bioorg Chem) Contextualizes the application of methoxybenzoyl-substituted benzofurans (like BNC105 analogs) in biological assays, confirming standard protocols use DMSO delivery.[1]

Methodological & Application

Application Note: Regioselective Synthesis of 3-(4'-Methoxybenzoyl)benzofuran Scaffolds via Friedel-Crafts Acylation

[1]

Introduction & Mechanistic Rationale

The synthesis of 3-aroylbenzofurans is a critical step in the production of benzofuran-based antiarrhythmic agents. While the Friedel-Crafts acylation is the most direct route for aryl ketone formation, the regiochemistry of the benzofuran ring presents a specific challenge.

The Regioselectivity Paradox

Benzofuran is an electron-rich heterocycle.[1] Electrophilic attack can occur at C2 (

-

C2 Attack: Leads to a highly stable intermediate where the positive charge is delocalized over the benzene ring and the oxygen atom, preserving the benzene aromaticity to a significant extent. This is the kinetically and thermodynamically favored pathway for unsubstituted benzofurans.

-

C3 Attack: Leads to an intermediate where the positive charge is adjacent to the oxygen but disrupts the furanoid resonance less effectively than C2 attack disrupts the overall system in the transition state.

The Solution: To achieve exclusive C3-acylation, the C2 position is typically blocked with an alkyl group (e.g., n-butyl).[1] This steric and electronic blockade forces the acylium ion to attack the C3 position.

Reaction Pathway

The protocol below utilizes 4-Methoxybenzoyl chloride (p-Anisoyl chloride) as the electrophile and Aluminum Chloride (

Figure 1: Reaction pathway for the C3-selective acylation of 2-butylbenzofuran.[1]

Experimental Protocol

Reagents and Materials[2][3][4][5][6][7][8][9][10][11][12]

| Reagent | MW ( g/mol ) | Equiv.[1][2][3][4] | Role | Hazard Note |

| 2-Butylbenzofuran | 174.24 | 1.0 | Nucleophile | Irritant |

| 4-Methoxybenzoyl Chloride | 170.59 | 1.1 | Electrophile | Corrosive, Moisture Sensitive |

| Aluminum Chloride ( | 133.34 | 1.2 - 1.5 | Lewis Acid | Reacts violently with water |

| Dichloromethane (DCM) | 84.93 | Solvent | Solvent | Carcinogen (suspected) |

| 1M HCl (aq) | - | Quench | Hydrolysis | Corrosive |

Note on Catalyst Choice:

- : Standard, high reactivity. Risk of demethylation of the methoxy group if heated excessively (converting methoxybenzoyl to hydroxybenzoyl).

- : Milder, liquid Lewis acid. Reduces risk of demethylation but may require longer reaction times.

Step-by-Step Procedure (Standard Method)

This protocol is optimized for a 10 mmol scale.

Phase 1: Formation of the Acylium Complex

-

Setup: Flame-dry a 100 mL two-neck round-bottom flask (RBF) equipped with a magnetic stir bar, a pressure-equalizing addition funnel, and an inert gas inlet (

or Ar). -

Solvent & Catalyst: Add anhydrous DCM (20 mL) to the flask. Cool to 0°C using an ice bath.

-

Catalyst Addition: Quickly add

(1.60 g, 12 mmol) to the DCM. The suspension may turn slightly yellow. -

Electrophile Addition: Dissolve 4-Methoxybenzoyl chloride (1.88 g, 11 mmol) in anhydrous DCM (5 mL). Add this solution dropwise to the

suspension over 10 minutes.-

Observation: The mixture should solubilize as the acylium complex forms. Stir for 15 minutes at 0°C.

-

Phase 2: The Friedel-Crafts Reaction

-

Substrate Addition: Dissolve 2-Butylbenzofuran (1.74 g, 10 mmol) in anhydrous DCM (10 mL).

-

Controlled Addition: Add the substrate solution dropwise to the reaction mixture via the addition funnel over 20–30 minutes .

-

Critical Control: Maintain internal temperature below 5°C to prevent side reactions (polymerization or demethylation).[1]

-

-

Reaction: Allow the mixture to warm to Room Temperature (20–25°C) and stir for 2–4 hours .

-

Monitoring: Check reaction progress via TLC (Silica; Hexane:EtOAc 9:1).[1] The starting material (

) should disappear, and a new, more polar spot (

-

Phase 3: Quenching and Workup [1]

-

Quench: Cool the mixture back to 0°C. Carefully quench by dropwise addition of ice-cold 1M HCl (20 mL) .

-

Caution: Exothermic reaction with HCl gas evolution.

-

-

Separation: Transfer to a separatory funnel. Separate the organic layer (DCM).

-

Extraction: Extract the aqueous layer with DCM (

mL). -

Washing: Combine organic layers and wash successively with:

-

Drying: Dry over anhydrous

, filter, and concentrate under reduced pressure (Rotavap).

Phase 4: Purification

-

Crude Product: The crude oil is typically a yellow/orange viscous liquid.

-

Crystallization (Preferred): Dissolve in hot Methanol or Hexane/Isopropanol . Cool slowly to 4°C.

-

Chromatography (Alternative): Flash column chromatography on silica gel (Eluent: Hexane

5% EtOAc in Hexane).

Troubleshooting & Optimization

Demethylation Side-Reaction

A common issue with

-

Symptom: Appearance of a highly polar spot on TLC and a broad -OH stretch in IR (

).[1] -

Solution:

-

Keep reaction temperature strict (Do not reflux with

). -

Switch to

(1.2 equiv) or -

If the hydroxy-derivative is the desired product (e.g., for Dronedarone synthesis), refluxing with excess

is actually the standard next step.

-

Regioselectivity Failure (Unsubstituted Benzofuran)

If you attempt this protocol on unsubstituted benzofuran :

-

Outcome: You will obtain a mixture favoring 2-(4'-methoxybenzoyl)benzofuran .[1]

-

Correction: Do not use direct FC. Use the Rap-Stoermer reaction (Salicylaldehyde +

-bromo-4-methoxyacetophenone) to construct the ring with the ketone already in place at position 2, or use the Grignard reaction on 3-cyanobenzofuran to access the 3-isomer.[1]

Analytical Validation

A self-validating protocol requires confirmation of the C3-substitution pattern.[1]

| Technique | Diagnostic Signal | Interpretation |

| In 2-butyl-3-acylbenzofuran, the C3-H is absent.[1] The C2-butyl group will show triplet/multiplet signals at 0.9–2.8 ppm. | ||

| Carbonyl Carbon (C=O).[1] | ||

| IR Spectroscopy | Conjugated Ketone stretch.[1] | |

| Mass Spec | M+ peak | Confirms molecular weight (e.g., 308.37 g/mol for the butyl derivative). |

Process Workflow Diagram

Figure 2: Operational workflow for the Friedel-Crafts acylation protocol.

References

-

Sanofi. (1993).[1] Process for the preparation of 3-benzoyl benzofuran derivatives. US Patent 5,266,711. Link

-

Sanofi-Aventis. (2007).[1] Process for the manufacture of 2-butyl-3-(4-methoxybenzoyl)-5-nitrobenzofurane. WO Patent 2007/140989. Link

-

Gillet, C., et al. (1976). Aminoalkoxy-3-benzoylbenzofurans as potential antiarrhythmic agents. Journal of Medicinal Chemistry, 19(9), 1147-1151.[1] Link[1]

-

Havel, S., et al. (2021). GC/MSn analysis of the crude reaction mixtures from Friedel–Crafts acylation: Unambiguous identification of 3‐aroylbenzofurans. Rapid Communications in Mass Spectrometry, 35(10). Link

Sources

- 1. CN106946822A - A kind of preparation method of 2 butyl 3 (4 hydroxy benzoyl) benzofurans - Google Patents [patents.google.com]

- 2. US5266711A - Process for the preparation of 3-benzoyl benzofuran derivatives - Google Patents [patents.google.com]

- 3. US4766223A - Preparation of 2-alkyl-3-(4-hydroxybenzoyl)benzofuran - Google Patents [patents.google.com]

- 4. prepchem.com [prepchem.com]

Protocol for Grignard Reaction of 3-Cyanobenzofuran with 4-Iodoanisole

Executive Summary

This application note details the synthetic protocol for the preparation of 3-(4-methoxybenzoyl)benzofuran via the nucleophilic addition of (4-methoxyphenyl)magnesium iodide to 3-cyanobenzofuran. This transformation utilizes the Moureu-Mignonac reaction pathway, where a Grignard reagent adds to a nitrile to form a stable ketimine intermediate, which is subsequently hydrolyzed to the corresponding ketone.

Target Audience: Medicinal Chemists, Process Chemists, and Organic Synthesis Researchers. Key Challenge: Balancing the nucleophilicity of the Grignard reagent against the potential acidity of the benzofuran C2-proton and preventing Wurtz coupling during Grignard formation.

Mechanistic Insight & Reaction Logic

The reaction proceeds through two distinct phases: the formation of the organomagnesium species and its subsequent addition to the nitrile electrophile. Unlike aldehyde/ketone additions, the nitrile addition product (an imine magnesium salt) is relatively stable and resists double addition, making this a high-fidelity route for ketone synthesis.

Reaction Pathway Diagram[1]

Caption: Mechanistic flow from aryl halide activation to ketone hydrolysis. Note the distinct intermediate stability preventing over-alkylation.

Pre-Reaction Planning

Reagent Stoichiometry & Properties

| Component | Role | MW ( g/mol ) | Equiv. | Notes |

| 3-Cyanobenzofuran | Substrate | 143.14 | 1.0 | Limiting reagent. Ensure dry.[1][2] |

| 4-Iodoanisole | Grignard Precursor | 234.03 | 1.3 | Slight excess to drive completion. |

| Magnesium Turnings | Metal | 24.30 | 1.5 | Excess ensures full consumption of halide. |

| Iodine (I₂) | Activator | 253.81 | cat. | ~1 crystal to initiate Mg surface etching. |

| THF (Anhydrous) | Solvent | 72.11 | N/A | Must be inhibitor-free and <50 ppm H₂O. |

| HCl (2M or 6M) | Quench | 36.46 | Excess | Required for imine hydrolysis. |

Safety & Equipment

-

Schlenk Line: Essential for maintaining an inert atmosphere (Argon or Nitrogen).

-

Glassware: Oven-dried (120°C) overnight; assembled hot under vacuum.

-

Thermal Control: Ice/water bath (0°C) and oil bath (Reflux).

-

Hazards: THF is a peroxide former. Grignard reagents are pyrophoric. 4-Iodoanisole is an irritant.

Experimental Protocol

Phase 1: Preparation of (4-Methoxyphenyl)magnesium Iodide

Rationale: Aryl iodides are highly reactive toward Mg insertion. Controlled addition is critical to prevent Wurtz coupling (homocoupling to form 4,4'-dimethoxybiphenyl).

-

Setup: Equip a 3-neck round-bottom flask (RBF) with a reflux condenser, magnetic stir bar, addition funnel, and inert gas inlet.

-

Activation: Add Magnesium turnings (1.5 eq) to the flask. Flame-dry the magnesium under vacuum (carefully) or add a single crystal of Iodine .

-

Initiation:

-

Dissolve 4-iodoanisole (1.3 eq) in anhydrous THF (concentration ~1.0 M).

-

Add 5-10% of this solution to the Mg turnings.

-

Self-Validating Check: The iodine color should fade (brown

clear/cloudy), and the solvent should begin to boil gently without external heat. If no reaction occurs, gently warm with a heat gun or sonicate.

-

-

Propagation: Once initiated, add the remaining 4-iodoanisole solution dropwise over 30–45 minutes. Maintain a gentle reflux driven by the reaction exotherm.

-

Completion: After addition, reflux externally (oil bath at 65°C) for 1 hour to ensure conversion. The solution should be dark gray/brown.

Phase 2: Nucleophilic Addition to 3-Cyanobenzofuran

Rationale: Nitriles are less electrophilic than aldehydes. The reaction often requires thermal energy to overcome the activation barrier, especially with electron-rich heterocycles.

-

Substrate Preparation: Dissolve 3-cyanobenzofuran (1.0 eq) in anhydrous THF (concentration ~0.5 M) in a separate dry flask.

-

Addition: Cool the Grignard solution to 0°C . Transfer the nitrile solution via cannula or syringe into the Grignard solution slowly over 20 minutes.

-

Note: An immediate color change (often to yellow or orange) indicates the formation of the charge-transfer complex or the imine salt.

-

-

Reaction: Allow the mixture to warm to room temperature (RT).

-

Optimization: If TLC shows unreacted nitrile after 2 hours at RT, heat the mixture to reflux for 3–6 hours. The electron-rich nature of the benzofuran ring may reduce the electrophilicity of the nitrile, necessitating heat.

-

-

Monitoring: Monitor consumption of the nitrile by TLC (Hexane:EtOAc). The imine salt intermediate will likely remain at the baseline or streak; look for the disappearance of the starting material spot.

Phase 3: Hydrolysis & Workup

Rationale: The species present is the magnesium imine salt (

-

Quench: Cool the reaction mixture to 0°C. Cautiously add 6M HCl (approx. 5 eq relative to Mg) dropwise.

-

Caution: Vigorous gas evolution (quenching excess Mg) and exotherm.

-

-

Hydrolysis: Stir the biphasic mixture vigorously at RT for 2–4 hours (or warm to 50°C for 1 hour) to ensure the imine is fully hydrolyzed to the ketone.

-

Extraction: Dilute with water and extract with Ethyl Acetate (3x).

-

Wash: Wash combined organics with sat. NaHCO₃ (to neutralize acid), water, and brine.

-

Drying: Dry over anhydrous Na₂SO₄, filter, and concentrate in vacuo.

Purification & Characterization

-

Purification: Recrystallization is often possible due to the rigidity of the diaryl ketone structure (try Ethanol or Hexane/EtOAc). Alternatively, Flash Column Chromatography (SiO₂) using a gradient of Hexanes

10-20% EtOAc/Hexanes. -

Expected Data:

-

Appearance: Off-white to pale yellow solid.

-

IR: Strong Carbonyl stretch (

) at ~1640–1660 cm⁻¹ (conjugated ketone). Absence of Nitrile stretch (~2220 cm⁻¹). -

¹H NMR: Look for the diagnostic methoxy singlet (~3.8 ppm) and the benzofuran C2-H singlet (~8.0 ppm, deshielded by the adjacent carbonyl).

-

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| No Reaction (Grignard) | Mg surface passivated. | Use "Rieke Magnesium" or add 1,2-dibromoethane (entrainment method) to activate. |

| Low Yield / Wurtz Product | Homocoupling of Ar-I. | Dilute the reaction further. Add Ar-I slower. Keep temperature lower during formation. |

| Starting Material Recovery | Incomplete addition. | Nitrile C3 is electron-rich. Add CuBr (10 mol%) to catalyze the addition (forming a more reactive organocopper species). |

| Imine Persistence | Incomplete hydrolysis. | Increase HCl concentration or hydrolysis time/temperature. |

References

-

Mechanistic Foundation: Clayden, J., Greeves, N., & Warren, S. (2012). Organic Chemistry. Oxford University Press. (Chapter 9: Nucleophilic addition to the carbonyl group).

-

Grignard Formation: Knochel, P., et al. (2011). "Selectivity of Grignard reagent formation." Organic Process Research & Development.

- Nitrile Addition Protocol: Kharasch, M. S., & Reinmuth, O. (1954). Grignard Reactions of Nonmetallic Substances. Prentice-Hall.

-

Benzofuran Synthesis Context: Wang, J. R., & Manabe, K. (2010). "Selective synthesis of 3-acylbenzofurans." Journal of Organic Chemistry.

-

Reaction Specifics: Lichitsky, B. V., et al. (2022).[1] "Synthesis of 2-(5-Acetyl-7-methoxy-2-(4-methoxyphenyl)benzofuran-3-yl)acetic Acid." Molbank. (Demonstrates reactivity of 4-methoxyphenyl Grignard with benzofuran systems).

Sources

Tubulin polymerization inhibition assay protocol for benzofurans

Application Note & Protocol

A Fluorescence-Based Tubulin Polymerization Inhibition Assay for the Evaluation of Benzofuran Derivatives

Audience: Researchers, scientists, and drug development professionals in oncology and medicinal chemistry.

Abstract: This document provides a comprehensive guide to a fluorescence-based tubulin polymerization inhibition assay, specifically tailored for the characterization of benzofuran derivatives as potential anticancer agents. We will delve into the theoretical underpinnings of microtubule dynamics, the rationale for targeting tubulin in oncology, and a detailed, field-tested protocol for assessing the inhibitory effects of benzofuran compounds. This guide is designed to equip researchers with the necessary knowledge to implement this assay, interpret the data, and troubleshoot potential experimental hurdles.

Introduction: The Critical Role of Microtubule Dynamics in Oncology

Microtubules, dynamic polymers of α- and β-tubulin heterodimers, are integral components of the cytoskeleton.[1] They play a pivotal role in several cellular processes, including the maintenance of cell structure, intracellular transport, and most critically, the formation of the mitotic spindle during cell division.[1] The dynamic nature of microtubules, characterized by alternating phases of polymerization (growth) and depolymerization (shortening), is essential for their function.[1]

In the context of oncology, the rapid proliferation of cancer cells makes them particularly vulnerable to agents that disrupt microtubule dynamics.[1] Such interference leads to mitotic arrest and subsequently triggers apoptosis, or programmed cell death.[1][2] Consequently, tubulin has emerged as a highly validated and attractive target for the development of anticancer therapeutics.[1]

Benzofuran-based derivatives have been identified as a promising class of compounds that can exert antitumor actions through various mechanisms, including the inhibition of tubulin polymerization.[3] Many of these compounds function as microtubule-destabilizing agents, often by binding to the colchicine binding site on β-tubulin.[4] This interaction prevents the polymerization of tubulin heterodimers into microtubules, thereby halting the cell cycle and inducing apoptosis in cancer cells.[5][6]

This application note details a robust fluorescence-based assay to quantify the inhibitory effect of benzofuran derivatives on tubulin polymerization. This method offers high sensitivity and is well-suited for a 96-well plate format, making it amenable to higher-throughput screening of compound libraries.[7][8]

Principle of the Assay

The in vitro tubulin polymerization assay is a cornerstone for the discovery and characterization of microtubule-targeting agents. The fundamental principle of the fluorescence-based assay lies in the use of a fluorescent reporter molecule that preferentially binds to or is incorporated into the microtubule polymer.[7][8] As tubulin heterodimers polymerize into microtubules, the fluorescence signal increases proportionally to the mass of the microtubule polymer.[7][8]

The polymerization process typically follows a sigmoidal curve with three distinct phases:

-

Nucleation (Lag Phase): The initial and rate-limiting step where tubulin dimers associate to form a nucleus.

-

Growth (Elongation Phase): A rapid phase of microtubule elongation as tubulin dimers are added to the ends of the nucleus.

-

Steady-State (Plateau Phase): A dynamic equilibrium is reached where the rate of polymerization is equal to the rate of depolymerization.[1][9]

Inhibitors of tubulin polymerization, such as certain benzofuran derivatives, will alter the kinetics of this curve, typically by reducing the maximum rate of polymerization (Vmax) and the final polymer mass.[10] By measuring these changes at various compound concentrations, a dose-response curve can be generated to determine the half-maximal inhibitory concentration (IC50), a key metric of a compound's potency.

Experimental Workflow and Rationale

The following diagram provides a high-level overview of the experimental workflow for the tubulin polymerization inhibition assay.

Caption: A flowchart of the key stages in the tubulin polymerization inhibition assay.

Detailed Protocol

This protocol is optimized for a 96-well fluorescence-based assay format. It is recommended to perform all dilutions and reactions in triplicate to ensure data accuracy.[1]

4.1. Materials and Reagents

-

Lyophilized Tubulin (>99% pure) (e.g., from porcine brain)

-

Tubulin Polymerization Assay Kit with fluorescent reporter[7]

-

General Tubulin Buffer (e.g., 80 mM PIPES pH 6.9, 2 mM MgCl2, 0.5 mM EGTA)

-

GTP stock solution (100 mM)

-

Benzofuran test compounds

-

Positive Control Inhibitor: Nocodazole or Colchicine[11]

-

Positive Control Enhancer: Paclitaxel[11]

-

Vehicle Control: DMSO

-

Black, flat-bottom 96-well microplates[7]

-

Temperature-controlled fluorescence plate reader with excitation at ~360 nm and emission at ~420 nm[7]

-

Multichannel pipette

-

Ice bucket

4.2. Reagent Preparation

-

General Tubulin Buffer: Prepare 1x General Tubulin Buffer and keep it on ice.

-

GTP-Supplemented Buffer: Prepare a fresh solution of General Tubulin Buffer containing 1 mM GTP. Keep this solution on ice.[1]

-

Tubulin Stock Solution: Reconstitute lyophilized tubulin to a stock concentration of 10 mg/mL in ice-cold General Tubulin Buffer. Aliquot into pre-chilled microcentrifuge tubes, flash-freeze in liquid nitrogen, and store at -80°C. Avoid repeated freeze-thaw cycles.[11]

-

Compound Dilutions: Prepare a 10 mM stock solution of each benzofuran derivative in DMSO. From this stock, create a serial dilution series in General Tubulin Buffer. The final concentration in the assay will be a fraction of this, so plan dilutions accordingly (e.g., if adding 5 µL of compound to a 50 µL final volume, the working solution should be 10x the final desired concentration). Prepare similar dilutions for positive and negative controls.

4.3. Experimental Procedure

-

Plate Setup: In a black, flat-bottom 96-well plate, add 5 µL of the diluted benzofuran compounds, positive controls (Nocodazole, Paclitaxel), and vehicle control (DMSO) to their respective wells.

-

Reaction Mix Preparation (on ice): Thaw an aliquot of the tubulin stock solution rapidly and place it on ice. It is crucial to use the tubulin within one hour of thawing.[11] Prepare the final tubulin reaction mix by diluting the tubulin stock to a final concentration of 2 mg/mL in the GTP-supplemented buffer containing the fluorescent reporter.[8]

-

Initiation of Polymerization: Set the fluorescence plate reader to 37°C. Using a multichannel pipette, carefully add 45 µL of the tubulin reaction mix to each well for a final volume of 50 µL. Avoid introducing air bubbles.[11]

-

Data Acquisition: Immediately place the plate in the pre-warmed fluorescence plate reader. Measure the fluorescence at an excitation wavelength of approximately 360 nm and an emission wavelength of approximately 420 nm every 60 seconds for 60-90 minutes.[12]

Data Analysis and Interpretation

5.1. Plotting the Data

Plot the fluorescence intensity as a function of time for each concentration of the benzofuran compound and the controls. This will generate the polymerization curves.

5.2. Determining Key Parameters

From the polymerization curves, the following parameters can be determined:

-

Maximum Polymerization Rate (Vmax): The steepest slope of the polymerization curve, representing the growth phase.

-

Maximum Polymer Mass (Amax): The fluorescence at the steady-state plateau.

5.3. Calculating the IC50 Value

To determine the IC50 value, plot the Vmax or Amax as a function of the logarithm of the benzofuran compound concentration. Fit the data to a dose-response curve (sigmoidal, 4PL) to calculate the concentration at which 50% of the maximal polymerization is inhibited.[1]

5.4. Interpreting the Results